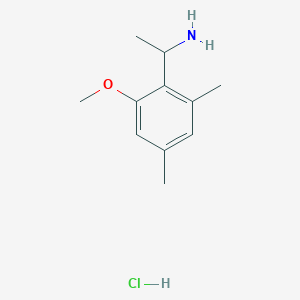

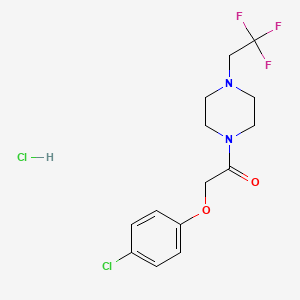

![molecular formula C18H18N2O8S B2537395 Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate CAS No. 860785-56-4](/img/structure/B2537395.png)

Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Applications in Solvent and Reaction Medium

Hydrogen Bonding in Mixtures of Dimethyl Sulfoxide (DMSO) and Cosolvents

- Dimethyl sulfoxide (DMSO) is a widely used solvent in scientific research due to its unique properties, including low toxicity and environmental compatibility. It finds applications across various fields, from medicine and biotechnology to electrochemistry and laser physics. The study by Kiefer, Noack, and Kirchner (2011) reviews the literature on DMSO's hydrogen bonding interactions with co-solvent molecules, highlighting its role in enhancing the dissolution properties and influencing the molecular structures of involved molecules (Kiefer, Noack, & Kirchner, 2011).

Photocatalysis Applications

Oxidation of Nauseous Sulfur Compounds by Photocatalysis or Photosensitization

- The photocatalytic treatment of gaseous flows polluted by sulfur compounds, such as methanethiol (MSH), dimethylsulfide (DMS), and dimethyldisulfide (DMDS), has been actively researched. Cantau et al. (2007) discuss various TiO2-based photocatalytic processes designed for the oxidation of these compounds, aiming to reduce their harmful and malodorous effects in industrial and water treatment plants. This research illuminates the potential of photocatalytic materials, including those based on aromatic photosensitizers, for environmental applications (Cantau et al., 2007).

Biomedical and Therapeutic Applications

Application of Dimethyl Sulfoxide as a Therapeutic Agent and Drug Vehicle for Eye Diseases

- Dimethyl sulfoxide (DMSO) is recognized for its therapeutic and pharmaceutical properties, such as anti-inflammatory, analgesic, and membrane penetration enhancement effects. Hoang et al. (2021) review its applications in treating human eye diseases, highlighting DMSO's potential as a safe, effective, and underexplored therapeutic agent in clinical ophthalmology (Hoang et al., 2021).

Propriétés

IUPAC Name |

dimethyl 2-[4-[methyl(phenyl)sulfamoyl]-2-nitrophenyl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O8S/c1-19(12-7-5-4-6-8-12)29(25,26)13-9-10-14(15(11-13)20(23)24)16(17(21)27-2)18(22)28-3/h4-11,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGIZXIQFYFDJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)C(C(=O)OC)C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

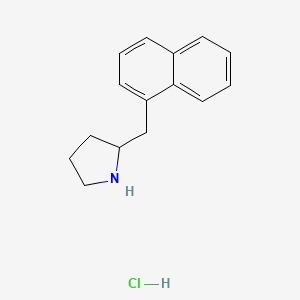

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B2537313.png)

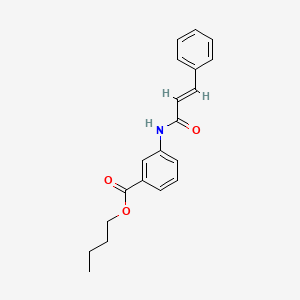

![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2537319.png)

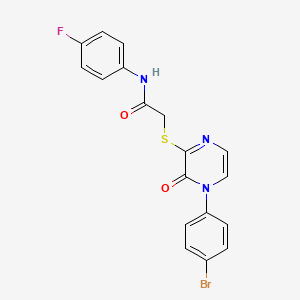

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537327.png)

![2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2537328.png)